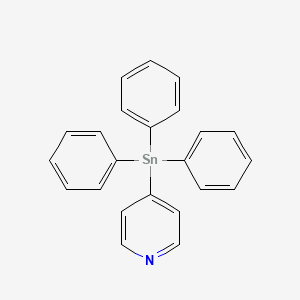
4-(Triphenylstannyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Triphenylstannyl)pyridine is an organotin compound that features a pyridine ring substituted with a triphenylstannyl group at the 4-position. This compound is of significant interest in the field of organometallic chemistry due to its unique structural and chemical properties. The presence of the tin atom bonded to three phenyl groups and a pyridine ring makes it a versatile compound for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Triphenylstannyl)pyridine typically involves the reaction of pyridine with triphenyltin chloride. One common method is the Stille coupling reaction, where a halopyridine reacts with triphenyltin chloride in the presence of a palladium catalyst. The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF) under an inert atmosphere .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as ensuring safety and cost-effectiveness in an industrial setting.
Analyse Chemischer Reaktionen
Types of Reactions: 4-(Triphenylstannyl)pyridine undergoes various types of chemical reactions, including:
Oxidation: The tin atom can be oxidized to form tin oxides.
Reduction: The compound can be reduced under specific conditions to modify the tin-pyridine bond.
Substitution: The triphenylstannyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride.
Substitution: Various halides or organometallic reagents in the presence of catalysts.
Major Products Formed: The major products depend on the type of reaction. For example, oxidation may yield tin oxides, while substitution reactions can produce a wide range of organotin derivatives .
Wissenschaftliche Forschungsanwendungen
4-(Triphenylstannyl)pyridine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique organometallic structure.
Industry: Utilized in the development of new materials and catalysts for various industrial processes
Wirkmechanismus
The mechanism of action of 4-(Triphenylstannyl)pyridine involves its interaction with molecular targets through its tin and pyridine moieties. The tin atom can coordinate with various ligands, influencing the compound’s reactivity and biological activity. The pyridine ring can participate in π-π interactions and hydrogen bonding, further affecting its mechanism of action .
Vergleich Mit ähnlichen Verbindungen
Triphenyltin chloride: Similar in structure but lacks the pyridine ring.
4-(Trimethylstannyl)pyridine: Similar but with trimethyl groups instead of triphenyl groups.
Pyridine derivatives: Compounds like 4-bromopyridine or 4-iodopyridine, which have different substituents at the 4-position.
Uniqueness: 4-(Triphenylstannyl)pyridine is unique due to the combination of the triphenylstannyl group and the pyridine ring, which imparts distinct chemical and physical properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use .
Eigenschaften
CAS-Nummer |
92074-14-1 |
|---|---|
Molekularformel |
C23H19NSn |
Molekulargewicht |
428.1 g/mol |
IUPAC-Name |
triphenyl(pyridin-4-yl)stannane |
InChI |
InChI=1S/3C6H5.C5H4N.Sn/c4*1-2-4-6-5-3-1;/h3*1-5H;2-5H; |
InChI-Schlüssel |
MYYYFELNDFLVOJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=NC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


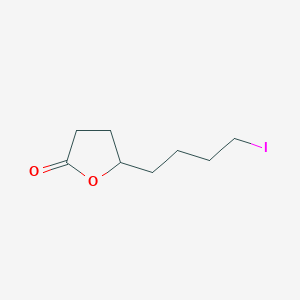
![2-{[Bis(2-hydroxyethyl)amino]methyl}-4-methylphenol](/img/structure/B14364255.png)

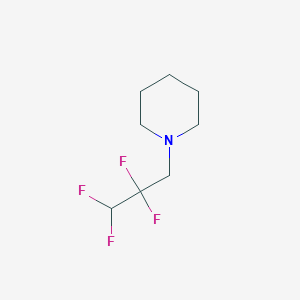
![N-[4-(Dimethylamino)butyl]-2-methylprop-2-enamide](/img/structure/B14364273.png)
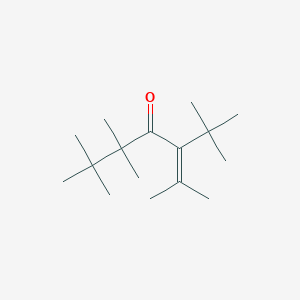
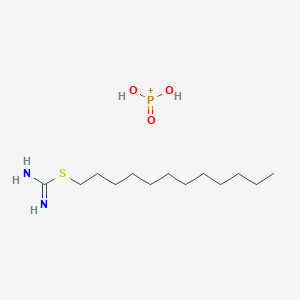
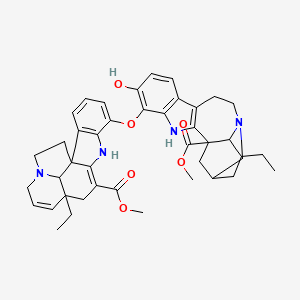

![Methyl [(propan-2-yl)disulfanyl]acetate](/img/structure/B14364314.png)

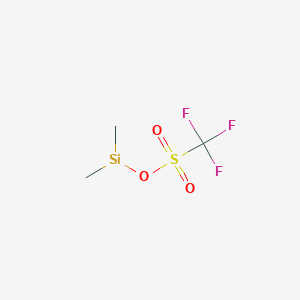

![N-{2,4-Dibromo-5-[(propan-2-yl)oxy]phenyl}-2-methylbenzamide](/img/structure/B14364354.png)
